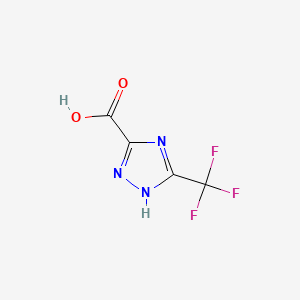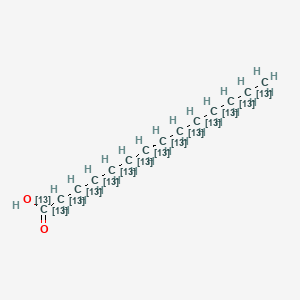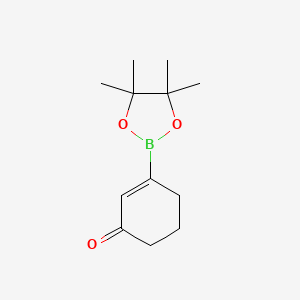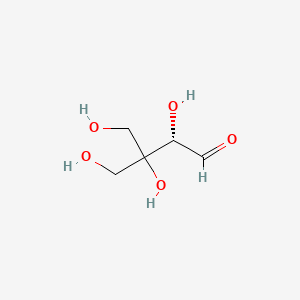
Tris(1-chloro-2-propyl) Phosphate-d18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1-chloro-2-propyl) Phosphate-d18 is a deuterium-labeled organophosphorus compound. It is a derivative of Tris(1-chloro-2-propyl) Phosphate, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a stable isotope-labeled standard for various analytical applications .
Mécanisme D'action
Target of Action
Tris(1-chloro-2-propyl) Phosphate-d18, also known as TCPP-d18, is a deuterium-labeled compound . It’s primarily used as a tracer for quantitation during the drug development process
Mode of Action
The mode of action of TCPP-d18 involves its interaction with its targets, leading to changes in the pharmacokinetic and metabolic profiles of drugs
Biochemical Pathways
It’s known that deuterium-labeled compounds like tcpp-d18 are used as tracers in drug development, implying their involvement in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of TCPP-d18 involve its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
It’s known that deuterium-labeled compounds like tcpp-d18 can affect the pharmacokinetic and metabolic profiles of drugs .
Analyse Biochimique
Biochemical Properties
Tris(1-chloro-2-propyl) Phosphate-d18 interacts with various enzymes and proteins in the human body. In a study conducted with human liver microsomes, two metabolites, namely bis(2-chloro-isopropyl) phosphate and bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate, were identified . These interactions highlight the role of this compound in biochemical reactions.
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-chloro-2-propyl) Phosphate-d18 typically involves the reaction of 1-chloro-2-propanol-d6 with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(1-chloro-2-propyl) Phosphate-d18 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include phosphoric acid derivatives, chlorinated alcohols, and substituted phosphates .
Applications De Recherche Scientifique
Tris(1-chloro-2-propyl) Phosphate-d18 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of organophosphorus compounds.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics to trace the distribution and breakdown of organophosphorus compounds in biological systems.
Environmental Science: Utilized in the analysis of environmental samples to monitor the presence and degradation of organophosphorus flame retardants.
Comparaison Avec Des Composés Similaires
- Tris(2-chloroethyl) Phosphate (TCEP)
- Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP)
- Tris(2-chloro-1-methylethyl) Phosphate (TCPP)
Comparison: Tris(1-chloro-2-propyl) Phosphate-d18 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterparts, it offers improved accuracy in mass spectrometric analyses and is less prone to isotopic fractionation .
Propriétés
Numéro CAS |
1447569-78-9 |
|---|---|
Formule moléculaire |
C9H18Cl3O4P |
Poids moléculaire |
345.673 |
Nom IUPAC |
tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
Clé InChI |
KVMPUXDNESXNOH-WMQNGQRQSA-N |
SMILES |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
Synonymes |
Tris(2-chloroisopropyl) Phosphate-d18; Antiblaze 80-d18; Antiblaze TMCP-d18; Daltoguard F-d18; Fyrol PCF-d18; Hostaflam OP 820-d18; Levagard PP-d18; Levagard PP-Z-d18; PUMA 4010-d18; TCPP-d18; Tolgard TMCP-d18; Tris(1-methyl-2-chloroethyl) Phosphate- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)



![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)






